Tiafenacil

Overview

Description

Tiafenacil is a new active ingredient proposed for registration as a contact herbicide . It is a protoporphyrinogen IX oxidase (PPO)-inhibiting herbicide from the pyrimidinedione chemical class . It is expected to be useful for herbicide-resistance management, providing an alternative for controlling glyphosate-resistant Palmer amaranth in cotton, suppressing glyphosate-resistant marestail in corn and soybeans, and controlling waterhemp in corn and soybean .

Synthesis Analysis

The synthesis of Tiafenacil involves several steps, including extraction using acidified acetonitrile, clean-up by octadecylsilane (C18) and graphitized carbon black (GCB), and detection using liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) .

Molecular Structure Analysis

Tiafenacil has a molecular formula of C19H18ClF4N3O5S . It belongs to the pyrimidinedione class of herbicides .

Chemical Reactions Analysis

Tiafenacil is a non-selective herbicide that is effective against both dicots and monocots . It exhibits herbicidal activity at concentrations ranging from 1 to 50 μM . When plant tissue is treated with Tiafenacil in darkness, there is an accumulation of protoporphyrin IX .

Physical And Chemical Properties Analysis

Tiafenacil is a solid substance . More detailed physical and chemical properties are not available in the search results.

Scientific Research Applications

Comprehensive Analysis of Tiafenacil Applications

Tiafenacil is a protoporphyrinogen oxidase (PPO)-inhibiting herbicide that has been the subject of various scientific studies due to its unique properties and potential applications. Below is a detailed analysis of six distinct applications of Tiafenacil, each with its own dedicated section.

Herbicide Resistance in Arabidopsis

Study: Loss-of-function in GIGANTEA confers resistance to PPO-inhibiting herbicide tiafenacil . Application: This research explores how mutations in the Arabidopsis gene GIGANTEA (GI) can confer resistance to tiafenacil. The study found that gi mutant alleles were significantly more resistant to tiafenacil treatments compared to wild-type plants. This suggests that genetic modifications in crops could potentially be used to develop strains that are resistant to PPO-inhibiting herbicides like tiafenacil.

Control of Glyphosate-Resistant Horseweed

Study: Efficacy of tiafenacil applied preplant alone or mixed with metribuzin . Application: The study investigates the effectiveness of tiafenacil, alone or in combination with metribuzin, for controlling glyphosate-resistant horseweed in soybean fields. The results indicate that tiafenacil can be a valuable addition to the weed management strategies, especially in cases where horseweed has developed resistance to glyphosate.

Weed Management in Soybean Production

Study: Efficacy of Tiafenacil Applied Preplant Alone or Mixed . Application: Field experiments were conducted to determine the biologically effective dose (BED) of tiafenacil for weed control in soybean production. The findings suggest that tiafenacil, particularly when combined with metribuzin, could be an effective preplant treatment for managing weeds in soybean crops.

Antioxidant Gene Activation in Plants

Study: Loss-of-function in GIGANTEA confers resistance to PPO-inhibiting herbicide tiafenacil . Application: The research highlights that loss-of-function mutations in the GI gene not only confer resistance to tiafenacil but also lead to increased transcriptional expressions and enzyme activities of antioxidants in plants. This indicates that tiafenacil resistance mechanisms may be linked to enhanced antioxidant defenses in plants.

Non-Target-Site Resistance Strategies

Study: Loss-of-function in GIGANTEA confers resistance to PPO-inhibiting herbicide tiafenacil . Application: The study provides insights into non-target-site resistance strategies by demonstrating that mutations in the GI gene can lead to resistance against herbicides with different modes of action. This knowledge can be used to develop crops that are resistant to a broader range of herbicides, not just those that target PPO.

Preemergence Application in Dry Beans

Study: Response of dry beans to tiafenacil applied preemergence . Application: This application focuses on the response of dry beans to preemergence applications of tiafenacil. While the specific outcomes of this study are not detailed in the search results, it suggests that tiafenacil may have a role in the early stages of weed control in dry bean cultivation.

Mechanism of Action

Target of Action

Tiafenacil is a herbicide that primarily targets a group of weeds, including glyphosate-resistant Palmer amaranth in cotton, glyphosate-resistant marestail in corn and soybeans, and waterhemp in corn and soybean . It provides an alternative for controlling these resistant weeds, which are a significant financial, production, and pest management issue for growers throughout the nation .

Mode of Action

Tiafenacil is a protoporphyrinogen IX oxidase (PPO)-inhibiting herbicide . This enzyme plays a crucial role in the biosynthesis of chlorophyll, a vital component for photosynthesis in plants. By inhibiting this enzyme, Tiafenacil disrupts the normal functioning of the photosynthetic process, leading to the death of the targeted weeds .

Biochemical Pathways

The primary biochemical pathway affected by Tiafenacil is the protoporphyrinogen IX pathway . When this pathway is inhibited, it leads to an accumulation of protoporphyrinogen, a highly photodynamic intermediate. This accumulation triggers photooxidative damage that destroys cell membranes .

Pharmacokinetics

It is known that tiafenacil is rapidly absorbed by emerged, actively growing, and susceptible green plant tissue

Result of Action

The molecular and cellular effects of Tiafenacil’s action involve the rapid disintegration and drying of plant tissue . This is a result of the photooxidative damage caused by the accumulation of protoporphyrinogen due to the inhibition of the PPO enzyme .

Action Environment

The action, efficacy, and stability of Tiafenacil can be influenced by various environmental factors. It’s worth noting that Tiafenacil is proposed for pre-plant and pre-emergence burndown use in various crops, including corn, cotton, soybeans, and wheat . This suggests that the timing of application and the growth stage of the plants could be important factors in its efficacy.

Future Directions

Tiafenacil is proposed to be registered for pre-plant and pre-emergence burndown use in corn (all types except sweet corn), cotton, soybeans, and wheat . It is expected to be useful for managing herbicide-resistant weeds, which presents a significant financial, production, and pest management issue for growers throughout the nation .

properties

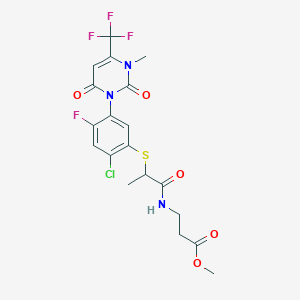

IUPAC Name |

methyl 3-[2-[2-chloro-4-fluoro-5-[3-methyl-2,6-dioxo-4-(trifluoromethyl)pyrimidin-1-yl]phenyl]sulfanylpropanoylamino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18ClF4N3O5S/c1-9(17(30)25-5-4-16(29)32-3)33-13-7-12(11(21)6-10(13)20)27-15(28)8-14(19(22,23)24)26(2)18(27)31/h6-9H,4-5H2,1-3H3,(H,25,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPTPZPIXUPELRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCCC(=O)OC)SC1=C(C=C(C(=C1)N2C(=O)C=C(N(C2=O)C)C(F)(F)F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18ClF4N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20873394 | |

| Record name | Tiafenacil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20873394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

511.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tiafenacil | |

CAS RN |

1220411-29-9 | |

| Record name | Tiafenacil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1220411299 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tiafenacil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20873394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 3-((2RS)-2-{2-chloro-4-fluoro-5-(1,2,3,6-tetrahydro-3-methyl-2,6-dioxo-4-(trifluoromethyl)pyrimidin-1(6H)-yl)phenylthio}propionamido)propionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TIAFENACIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6LL8M8V4YB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

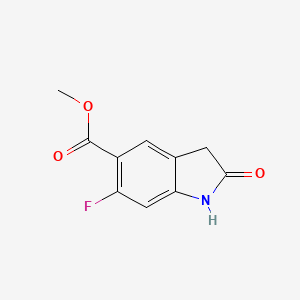

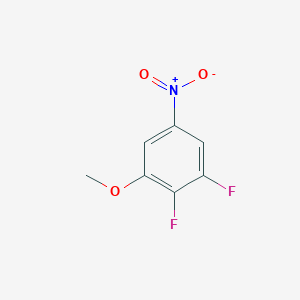

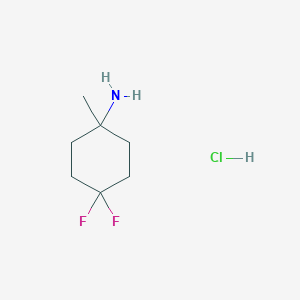

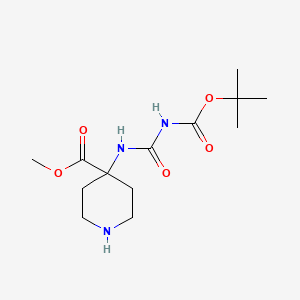

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

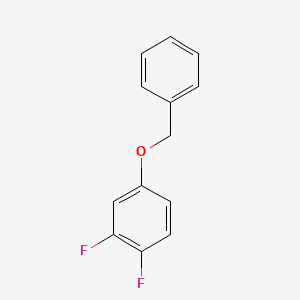

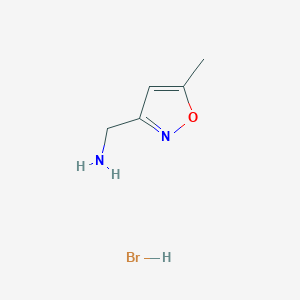

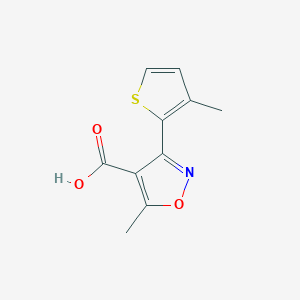

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-(3-{[(tert-butoxy)carbonyl]amino}piperidin-1-yl)-5-formylbenzoate](/img/structure/B1428461.png)

![8-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B1428467.png)

![1-[(4-Chlorophenyl)carbonyl]-3-[5-(trifluoromethyl)pyridin-2-yl]thiourea](/img/structure/B1428469.png)

![3,4-Dihydrospiro[1-benzopyran-2,3'-piperidine]-4-one hydrochloride](/img/structure/B1428481.png)